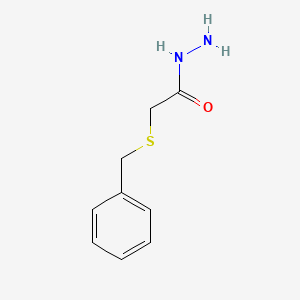

2-(Benzylthio)acetohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-benzylsulfanylacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c10-11-9(12)7-13-6-8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZTZPVACZQKSJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of 2-(Benzylthio)acetohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(Benzylthio)acetohydrazide, a molecule with potential applications in medicinal chemistry and drug development. This document outlines a reliable two-step synthetic pathway, detailed experimental protocols, and a summary of expected characterization data based on analogous compounds. The synthesis involves the S-alkylation of benzyl mercaptan with ethyl chloroacetate, followed by hydrazinolysis of the resulting ester. This guide is intended to be a valuable resource for researchers engaged in the synthesis and exploration of novel hydrazide derivatives.

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process:

-

Step 1: Synthesis of Ethyl 2-(Benzylthio)acetate: This step involves the nucleophilic substitution of the chloride in ethyl chloroacetate by the sulfur atom of benzyl mercaptan. The reaction is typically carried out in the presence of a base to deprotonate the thiol, enhancing its nucleophilicity.

-

Step 2: Synthesis of this compound: The ethyl ester intermediate is then converted to the desired acetohydrazide derivative through reaction with hydrazine hydrate. This is a nucleophilic acyl substitution reaction where the hydrazine displaces the ethoxy group.

A logical workflow for the synthesis is presented below.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of analogous compounds.[1][2][3][4]

Synthesis of Ethyl 2-(Benzylthio)acetate (Intermediate)

Materials:

-

Benzyl mercaptan

-

Ethyl chloroacetate

-

Anhydrous potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Absolute ethanol or Acetone

-

Distilled water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzyl mercaptan (1.0 eq) in absolute ethanol or acetone.

-

Add anhydrous potassium carbonate (1.2 eq) or triethylamine (1.2 eq) to the solution and stir for 15-20 minutes at room temperature.

-

To this stirring mixture, add ethyl chloroacetate (1.1 eq) dropwise.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Pour the residue into ice-cold water and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude ethyl 2-(benzylthio)acetate, which can be used in the next step without further purification or purified by vacuum distillation.

Synthesis of this compound (Final Product)

Materials:

-

Ethyl 2-(benzylthio)acetate

-

Hydrazine hydrate (80-99%)

-

Absolute ethanol or Methanol

-

Distilled water

Procedure:

-

In a round-bottom flask, dissolve ethyl 2-(benzylthio)acetate (1.0 eq) in absolute ethanol or methanol.

-

Add hydrazine hydrate (1.5-2.0 eq) to the solution.

-

Reflux the reaction mixture for 4-8 hours. The progress of the reaction can be monitored by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Reduce the volume of the solvent under reduced pressure.

-

Pour the concentrated solution into ice-cold water to precipitate the product.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold distilled water and then with a small amount of cold ethanol.

-

Dry the product under vacuum to yield this compound. The product can be further purified by recrystallization from ethanol.

Characterization Data

| Parameter | Expected/Analogous Data | Reference Compound/Note |

| Melting Point (°C) | Not reported | For 2-(benzo[d]thiazol-2'-ylthio)acetohydrazide: 192-194 °C[3] |

| Appearance | White to off-white solid | General observation for similar hydrazides. |

| ¹H NMR (ppm) | δ 7.2-7.4 (m, 5H, Ar-H) , δ 4.0-4.2 (s, 2H, -S-CH₂-Ar) , δ 3.2-3.4 (s, 2H, -CH₂-C=O) , δ 4.5-5.0 (br s, 2H, -NH₂) , δ 8.5-9.5 (br s, 1H, -NH-) | Predicted shifts based on the structure and data from analogous compounds.[2] The exact positions of NH and NH₂ protons are solvent-dependent and may exchange with D₂O. |

| ¹³C NMR (ppm) | δ 168-172 (C=O) , δ 137-139 (Ar-C, quat.) , δ 128-130 (Ar-CH) , δ 127-128 (Ar-CH) , δ 35-40 (-S-CH₂-Ar) , δ 30-35 (-CH₂-C=O) | Predicted shifts based on the structure and known ranges for these functional groups. |

| IR (cm⁻¹) | 3200-3400 (N-H stretch, NH & NH₂) , 3000-3100 (Ar C-H stretch) , 2900-3000 (Aliphatic C-H stretch) , 1640-1680 (C=O stretch, Amide I) , 1500-1600 (N-H bend, Amide II) | Characteristic peaks for acetohydrazide derivatives.[1][3] |

| Mass Spec. (m/z) | [M+H]⁺ at 197.07 | Calculated for C₉H₁₃N₂OS⁺. |

Logical Relationships in Characterization

The characterization of the synthesized compound follows a logical progression to confirm its identity and purity.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The described two-step synthetic route is robust and relies on well-established chemical transformations. While a complete set of experimental data for the target molecule is not available in a single source, the provided protocols and predicted characterization data, based on closely related analogs, offer a solid foundation for researchers to successfully synthesize and identify this compound. This information is intended to facilitate further research into the potential applications of this compound in various fields, particularly in drug discovery and development.

References

- 1. chemmethod.com [chemmethod.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2â-ylthio)acetohydrazide [file.scirp.org]

- 4. uobabylon.edu.iq [uobabylon.edu.iq]

- 5. 85677-87-8 | CAS DataBase [m.chemicalbook.com]

Physicochemical Properties of 2-(Benzylthio)acetohydrazide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Benzylthio)acetohydrazide is a molecule of significant interest in medicinal chemistry, incorporating a thioether linkage and a hydrazide functional group, both of which are prevalent in various biologically active compounds. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. It includes a compilation of its structural and chemical data, detailed experimental protocols for its synthesis and the determination of its key physicochemical parameters, and a discussion of potential biological mechanisms of action based on related compounds. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and similar molecules in drug discovery and development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in Table 1. Due to the limited availability of direct experimental data in peer-reviewed literature, some values are predicted based on computational models and data from closely related analogs.

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Chemical Structure |  | - |

| Molecular Formula | C₉H₁₂N₂OS | [1] |

| Molecular Weight | 196.27 g/mol | [1] |

| Melting Point | Not Experimentally Determined (Predicted: Solid at room temp.) | [2] |

| Boiling Point | Predicted: ~395 °C | Based on[3] |

| pKa (acidic) | Predicted: ~12.3 | Based on[3] |

| logP (octanol/water) | Predicted: ~1.2 | Based on[4] |

| Aqueous Solubility | Predicted: Sparingly Soluble | [5] |

| Appearance | Not specified (likely a solid) | - |

Note: Predicted values are estimations and should be confirmed experimentally.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the experimental determination of its key physicochemical properties.

Synthesis of this compound

The synthesis is typically a two-step process, starting from the formation of an intermediate ester, followed by hydrazinolysis.

Step 1: Synthesis of Ethyl 2-(benzylthio)acetate

-

Reactants: Benzyl mercaptan, ethyl chloroacetate, and a base (e.g., sodium hydroxide or potassium carbonate).

-

Procedure:

-

In a round-bottom flask, dissolve benzyl mercaptan (1 equivalent) in a suitable solvent such as ethanol or toluene.[6]

-

Add a base like sodium hydroxide (1 equivalent) to the solution and stir to form the sodium thiolate salt.

-

Slowly add ethyl chloroacetate (1 equivalent) to the reaction mixture.

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[7]

-

After completion, cool the mixture, filter off any salts, and remove the solvent under reduced pressure.

-

The crude ethyl 2-(benzylthio)acetate can be purified by column chromatography.[6]

-

Step 2: Synthesis of this compound

-

Reactants: Ethyl 2-(benzylthio)acetate and hydrazine hydrate.

-

Procedure:

-

Dissolve the purified ethyl 2-(benzylthio)acetate (1 equivalent) in a suitable solvent like ethanol.[8]

-

Add an excess of hydrazine hydrate (e.g., 1.5-2 equivalents) to the solution.[8]

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture. The product, this compound, may precipitate out of the solution.

-

Collect the solid product by filtration and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.

-

References

- 1. This compound | 85677-87-8 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. 669705-47-9 CAS MSDS (2-[(2-FLUOROBENZYL)THIO]ACETOHYDRAZIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. www.openmolecules.org [openmolecules.org]

- 5. benchchem.com [benchchem.com]

- 6. BJOC - Selective synthesis of α-organylthio esters and α-organylthio ketones from β-keto esters and sodium S-organyl sulfurothioates under basic conditions [beilstein-journals.org]

- 7. chemmethod.com [chemmethod.com]

- 8. uobabylon.edu.iq [uobabylon.edu.iq]

2-(Benzylthio)acetohydrazide: A Versatile Precursor for Heterocyclic Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and materials. The strategic synthesis of these scaffolds is a cornerstone of medicinal chemistry and drug discovery. Among the myriad of starting materials, 2-(benzylthio)acetohydrazide has emerged as a particularly valuable and versatile precursor. Its unique molecular architecture, featuring a reactive hydrazide moiety, an active methylene group, and a flexible benzylthio side chain, provides multiple reaction sites for cyclization and derivatization. This guide details the synthesis of this compound and its application in constructing key heterocyclic systems, including thiadiazoles, triazoles, and pyrazoles, which are known to exhibit a wide range of biological activities.

Synthesis of the Precursor: this compound

The synthesis of the title precursor is typically a straightforward two-step process. It begins with the S-alkylation of a thiol with an alpha-halo ester, followed by hydrazinolysis of the resulting ester intermediate. A common route involves the reaction of a mercaptan with ethyl chloroacetate, followed by treatment with hydrazine hydrate.[1][2]

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of Ethyl 2-(benzylthio)acetate

-

To a solution of the starting mercaptan (e.g., 2-mercaptobenzothiazole, 0.01 mol) in a suitable solvent like absolute ethanol (50 ml) or DMF (45 ml), add a base such as anhydrous potassium carbonate (0.01 mol) or triethylamine (6 ml).[1][2]

-

Stir the mixture for approximately 20-30 minutes at room temperature.

-

Gradually add ethyl chloroacetate (0.01 mol).

-

Reflux the reaction mixture for 6 to 14 hours, monitoring the progress by Thin Layer Chromatography (TLC).[1][2]

-

After completion, cool the mixture and pour it over crushed ice. If necessary, neutralize with a weak base like sodium bicarbonate.

-

Extract the product with a suitable organic solvent. The resulting ester can be purified by distillation or used directly in the next step.

Step 2: Synthesis of this compound

-

Dissolve the crude or purified ethyl 2-(benzylthio)acetate (0.01 mol) in a solvent such as absolute ethanol or methanol (25-30 ml).[1][2]

-

Add hydrazine hydrate (99%, 0.015 to 0.02 mol) to the solution.

-

Stir the reaction mixture at room temperature for 4 to 24 hours.[1][2]

-

Upon completion, the product often precipitates from the solution. The precipitate is collected by filtration, washed with cold ethanol, and recrystallized to yield the pure acetohydrazide.

Synthesis Workflow

Caption: Workflow for the synthesis of 2-(Arylthio)acetohydrazide precursor.

Precursor Synthesis Data

| Starting Material | Product | Yield (%) | M.p. (°C) | Reference |

| 2-Mercaptobenzothiazole | 2-(Benzothiazol-2-ylthio)acetohydrazide | 77 | 176-178 | [3] |

| 2-Mercaptobenzothiazole | Ethyl 2-(benzo[d]thiazol-2-ylthio)acetate | 87 | (Oil) | [1] |

Synthesis of 1,3,4-Thiadiazole Derivatives

The reaction of acid hydrazides with carbon disulfide in a basic medium is a classical and efficient method for the synthesis of 5-substituted-1,3,4-thiadiazole-2-thiol. The this compound precursor readily undergoes this cyclization to form a benzylthiomethyl-substituted thiadiazole, a valuable intermediate for further functionalization.

Experimental Protocol

-

Dissolve this compound (0.01 mol) in absolute ethanol.

-

Add potassium hydroxide (0.01 mol) to the solution and stir until it dissolves.

-

Add carbon disulfide (CS₂) (0.012 mol) dropwise while keeping the mixture cool in an ice bath.

-

After the addition is complete, stir the mixture at room temperature for 12-16 hours.

-

Reflux the reaction mixture for 6-8 hours until the evolution of hydrogen sulfide (H₂S) gas ceases.

-

Cool the reaction mixture and reduce the solvent volume under vacuum.

-

Pour the residue into cold water and acidify with dilute hydrochloric acid (HCl) to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 5-((benzylthio)methyl)-1,3,4-thiadiazole-2-thiol.

Synthesis Workflow

Caption: Synthesis of 1,3,4-Thiadiazoles from this compound.

Synthesis of 1,2,4-Triazole Derivatives

1,2,4-Triazoles are another class of heterocycles readily accessible from this compound. One common pathway involves the conversion of the hydrazide to an oxadiazole intermediate, which is then reacted with hydrazine to form the triazole ring.[4] Alternatively, the intermediate formed from the reaction with CS₂ can be treated with hydrazine hydrate to yield an aminomercaptotriazole.[5]

Experimental Protocol (via Dithiocarbazate Intermediate)

-

Prepare the potassium dithiocarbazate intermediate as described in the 1,3,4-thiadiazole synthesis (Steps 1-4).

-

To the stirred reaction mixture containing the intermediate, add hydrazine hydrate (0.02 mol).

-

Reflux the mixture for 8-10 hours, during which the color of the solution may change and H₂S gas is evolved.

-

After cooling, pour the reaction mixture into ice-cold water.

-

Acidify with a dilute acid (e.g., acetic acid or HCl) to precipitate the crude product.

-

Filter the solid, wash thoroughly with water, and recrystallize from ethanol to yield pure 4-amino-5-((benzylthio)methyl)-4H-1,2,4-triazole-3-thiol.

Synthesis Workflow

Caption: Synthesis of 1,2,4-Triazoles from this compound.

Synthesis of Pyrazole Derivatives

The Knorr pyrazole synthesis and related condensations provide a direct route to pyrazole derivatives.[6] This involves the reaction of a hydrazine (in this case, this compound) with a 1,3-dicarbonyl compound, such as acetylacetone or ethyl acetoacetate. The reaction proceeds via condensation followed by intramolecular cyclization.

Experimental Protocol

-

To a solution of this compound (0.01 mol) in absolute ethanol (30 ml), add the 1,3-dicarbonyl compound (e.g., acetylacetone or ethyl acetoacetate, 0.01 mol).

-

Add a few drops of a catalyst, such as glacial acetic acid.[3]

-

Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

-

After the reaction is complete, concentrate the solution by evaporating the solvent under reduced pressure.

-

Cool the residue in an ice bath to induce crystallization.

-

Filter the resulting solid product, wash with a small amount of cold ethanol, and recrystallize to obtain the pure pyrazole derivative.[3][7]

Quantitative Data for Pyrazole Synthesis

| Hydrazide Precursor | 1,3-Dicarbonyl Reagent | Product | Yield (%) | M.p. (°C) | Reference |

| 2-(Benzothiazol-2-ylthio)acetohydrazide | Benzaldehyde | N'-benzylidene-2-(benzo[d]thiazol-2-ylthio)acetohydrazide | 63 | 141-143 | [3] |

| 4-Hydrazino-2-benzylthiopyrimidine | Acetylacetone | 1-(2-benzylthiopyrimidin-4-yl)-3,5-dimethylpyrazole | 45-75 | - | [7] |

| 4-Hydrazino-2-benzylthiopyrimidine | Ethyl acetoacetate | 1-(2-benzylthiopyrimidin-4-yl)-3-methylpyrazolin-5-one | 45-75 | - | [7] |

Synthesis Workflow

Caption: Knorr-type synthesis of Pyrazoles from this compound.

Biological Significance of Derived Heterocycles

The heterocyclic scaffolds synthesized from this compound are of significant interest to drug development professionals due to their established biological activities.

-

Antimicrobial Activity: Many thiadiazole, triazole, and pyrazole derivatives have been reported to possess antibacterial and antifungal properties.[1][8][9] Some newly synthesized compounds have shown bioactivity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) bacteria, as well as fungi like Candida.[1][10]

-

Antitumor Activity: Certain heterocyclic systems derived from chalcones and hydrazides have demonstrated antiproliferative and antitumor activity against various cancer cell lines.[11][12] The ability to rapidly generate libraries of these compounds from a common precursor is advantageous for structure-activity relationship (SAR) studies.

-

Other Activities: Derivatives of these core structures have also been investigated for anti-inflammatory, analgesic, anticonvulsant, and antiviral properties, highlighting the broad therapeutic potential of this chemical space.[1]

Conclusion

This compound is a highly effective and versatile precursor for the synthesis of a diverse range of biologically relevant heterocyclic compounds. Its straightforward preparation and multiple reactive sites allow for the efficient construction of thiadiazoles, triazoles, pyrazoles, and other important scaffolds. The methodologies presented in this guide offer robust and reproducible pathways for researchers and scientists to generate novel molecular entities for evaluation in drug discovery and development programs. The inherent biological potential of the resulting heterocycles makes this precursor a valuable tool in the ongoing search for new therapeutic agents.

References

- 1. chemmethod.com [chemmethod.com]

- 2. uobabylon.edu.iq [uobabylon.edu.iq]

- 3. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 4. chemistryjournal.net [chemistryjournal.net]

- 5. growingscience.com [growingscience.com]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. research.biust.ac.bw [research.biust.ac.bw]

- 10. Antimicrobial activities of heterocycles derived from thienylchalcones - Journal of King Saud University - Science [jksus.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

The Ascending Trajectory of 2-(Benzylthio)acetohydrazide Derivatives in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a perpetual endeavor in the field of medicinal chemistry. Within this landscape, the versatile scaffold of 2-(benzylthio)acetohydrazide and its derivatives has emerged as a promising platform for the development of a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, biological potential, and experimental evaluation of these derivatives, with a focus on their antimicrobial, anticancer, and anti-inflammatory activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of new chemical entities for therapeutic use.

Synthesis of this compound Derivatives: A Generalized Approach

The synthesis of this compound derivatives is typically achieved through a multistep process that is both efficient and adaptable, allowing for the introduction of a variety of substituents to explore structure-activity relationships. The general synthetic route commences with the reaction of a substituted thiol with an α-haloacetate, followed by hydrazinolysis and subsequent condensation with an appropriate aldehyde or ketone.

General synthetic workflow for this compound derivatives.

Biological Potential of this compound Derivatives

This class of compounds has demonstrated a broad spectrum of biological activities, positioning them as valuable leads in various therapeutic areas.

Antimicrobial Activity

Derivatives of this compound have shown significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria as well as various fungal strains. The mechanism of action is believed to involve the disruption of essential cellular processes in microorganisms.

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of some this compound and related derivatives against selected microbial strains.

| Compound ID | Substituent (R) | S. aureus (µg/mL) | B. subtilis (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) | C. albicans (µg/mL) | Reference |

| 1 | H | >500 | - | >500 | - | - | [1] |

| 2 | 4-F | 140 | - | 140 | - | - | [1] |

| 3 | 4-Cl | >500 | - | >500 | - | - | [1] |

| 4 | 4-Br | 200 | - | >500 | - | - | [1] |

| 5 | 4-CH3 | 290 | - | 290 | - | - | [1] |

| 6 | 4-OCH3 | 320 | - | >500 | - | - | [1] |

| 7 | 4-NO2 | 140 | - | 140 | - | - | [1] |

| 8 | 3-NO2 | >500 | - | 400 | - | - | [1] |

| 9 | 2,4-diCl | 290 | - | 290 | - | - | [1] |

| 10 | Benzylidene | 250 | 500 | 500 | 500 | - | |

| 11 | 1-(4-hydroxyphenyl)ethylidene | 125 | 250 | 250 | 500 | - | |

| 12 | 1-(3-nitrophenyl)ethylidene | 62.5 | 125 | 250 | 250 | - | |

| 13 | Fluconazole Analog 8b | - | - | - | - | 0.063-16 | [2] |

| 14 | Fluconazole Analog 8e | - | - | - | - | 0.063-16 | [2] |

Note: Data presented is for 2-(benzylthio)-1H-benzimidazole derivatives and fluconazole analogs containing a benzylthio moiety, which are structurally related to this compound derivatives.

The antimicrobial activity of these derivatives is thought to stem from their ability to interfere with vital bacterial and fungal cellular processes. One proposed mechanism involves the inhibition of enzymes crucial for cell wall synthesis or DNA replication.

Proposed antimicrobial mechanism of action.

Anticancer Activity

Several studies have highlighted the potent cytotoxic effects of this compound derivatives against various cancer cell lines. Their anticancer potential is often attributed to their ability to induce apoptosis and inhibit key signaling pathways involved in cancer cell proliferation and survival.

The following table presents the half-maximal inhibitory concentration (IC50) values for some this compound and related derivatives against different cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| BT-1 | A549 (Lung) | 24.0 | [3] |

| BT-1 | C6 (Glioma) | 23.33 | [3] |

| BT-2 | A549 (Lung) | 28.0 | [3] |

| BT-2 | C6 (Glioma) | 49.33 | [3] |

| BT-3 | A549 (Lung) | 10.67 | [3] |

| BT-3 | C6 (Glioma) | 4.33 | [3] |

| BT-4 | A549 (Lung) | 51.5 | [3] |

| BT-4 | C6 (Glioma) | 25.33 | [3] |

| BT-5 | A549 (Lung) | 29.67 | [3] |

| BT-5 | C6 (Glioma) | 12.33 | [3] |

| QH-1 | SH-SY5Y (Neuroblastoma) | <10 | [4] |

| QH-2 | Kelly (Neuroblastoma) | <10 | [4] |

| PCH-1 | A2780 (Ovarian) | 8.14 | [5] |

| PCH-2 | A2780 (Ovarian) | 8.63 | [5] |

Note: Data presented is for benzothiazole (BT), quinoline (QH) and pyrazole (PCH) hydrazone derivatives containing structural similarities to this compound derivatives.

A plausible mechanism for the anticancer activity of these compounds involves the inhibition of key regulators of angiogenesis and cell survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), leading to the induction of apoptosis.

Putative anticancer signaling pathway.

Anti-inflammatory Activity

Emerging evidence suggests that this compound derivatives possess anti-inflammatory properties. Their mechanism of action is thought to involve the modulation of key inflammatory mediators.

The following table summarizes the anti-inflammatory activity of some hydrazide derivatives, expressed as the percentage of edema inhibition in the carrageenan-induced rat paw edema model.

| Compound ID | Dose (mg/kg) | Edema Inhibition (%) | Reference |

| HD-1 | 20 | 35.73 | [6] |

| HD-1 | 50 | 25.12 | [6] |

| HD-2 | 20 | 37.29 | [6] |

| HD-2 | 50 | 34.17 | [6] |

| Diclofenac Sodium | 10 | 38.85 | [6] |

| BZD-1 | 20 | Significant | [7] |

| BZD-2 | 20 | Significant | [7] |

| Ibuprofen | 20 | Significant | [7] |

Note: Data presented is for nicotinic acid hydrazide (HD) and benzimidazole (BZD) derivatives, which share the hydrazide functional group.

The anti-inflammatory effects of these derivatives may be mediated through the inhibition of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX), which are pivotal in the inflammatory cascade.

Potential anti-inflammatory mechanism.

Experimental Protocols

To facilitate further research and ensure reproducibility, this section provides detailed methodologies for the key experiments cited in this guide.

General Synthesis of 2-(Benzylthio)acetohydrazone Derivatives[2]

-

Synthesis of Ethyl 2-(benzylthio)acetate: To a solution of benzyl mercaptan (10 mmol) and ethyl chloroacetate (10 mmol) in acetone (50 mL), anhydrous potassium carbonate (15 mmol) is added. The mixture is refluxed for 6-8 hours. After completion of the reaction (monitored by TLC), the solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which can be purified by column chromatography.

-

Synthesis of this compound: Ethyl 2-(benzylthio)acetate (10 mmol) is dissolved in ethanol (30 mL), and hydrazine hydrate (20 mmol) is added. The reaction mixture is refluxed for 4-6 hours. The solvent is then removed under reduced pressure, and the resulting solid is washed with cold diethyl ether to obtain the pure hydrazide.

-

Synthesis of 2-(Benzylthio)acetohydrazone Derivatives: A mixture of this compound (5 mmol) and the appropriate aldehyde or ketone (5 mmol) in ethanol (20 mL) containing a catalytic amount of glacial acetic acid (2-3 drops) is refluxed for 3-5 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the final derivative.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Preparation of Stock Solutions: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to obtain a stock solution of 1000 µg/mL.

-

Preparation of Microtiter Plates: A serial two-fold dilution of the stock solution is performed in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to obtain concentrations ranging from 500 to 0.97 µg/mL.

-

Inoculum Preparation: Bacterial and fungal strains are cultured overnight, and the inoculum is prepared to a turbidity equivalent to 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Incubation: The inoculated plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Cytotoxicity (MTT) Assay[9]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10^3 to 1 × 10^4 cells/well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds for 48 or 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated, and the IC50 value is determined from the dose-response curve.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)[7]

-

Animal Acclimatization: Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: The test compounds, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), are administered orally to the rats at a specific dose. The control group receives only the vehicle, and the standard group receives a known anti-inflammatory drug (e.g., diclofenac sodium).

-

Induction of Edema: One hour after the administration of the compounds, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

Conclusion and Future Perspectives

The this compound scaffold represents a highly versatile and promising platform in the realm of medicinal chemistry. The derivatives of this core structure have consistently demonstrated a wide range of significant biological activities, including potent antimicrobial, anticancer, and anti-inflammatory effects. The ease of synthesis and the facility for structural modification further enhance their appeal for the development of novel therapeutic agents.

The quantitative data presented in this guide underscores the potential of these compounds, with several derivatives exhibiting efficacy comparable to or even exceeding that of standard drugs in preclinical models. The proposed mechanisms of action, while requiring further elucidation, provide a solid foundation for future research and optimization efforts.

Future investigations should focus on several key areas. A more in-depth exploration of the structure-activity relationships will be crucial for the rational design of more potent and selective derivatives. Elucidating the precise molecular targets and signaling pathways involved in their biological activities will provide a deeper understanding of their mechanisms of action and facilitate the identification of potential biomarkers for patient stratification. Furthermore, comprehensive preclinical studies, including pharmacokinetic and toxicological profiling, are necessary to assess the drug-like properties of the most promising candidates and pave the way for their potential clinical development.

References

- 1. Evaluation of bisphenylthiazoles as a promising class for combating multidrug-resistant fungal infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of benzylthio analogs of fluconazole as potent antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hygeiajournal.com [hygeiajournal.com]

- 7. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Hydrazide Moiety in 2-(Benzylthio)acetohydrazide: A Hub of Reactivity for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The compound 2-(benzylthio)acetohydrazide serves as a versatile scaffold in medicinal chemistry, primarily due to the rich and varied reactivity of its hydrazide moiety. This functional group acts as a nucleophilic center and a precursor for a multitude of chemical transformations, leading to the synthesis of a wide array of heterocyclic derivatives with significant therapeutic potential. This guide explores the core reactivity of the hydrazide group in this compound, providing detailed experimental protocols for key reactions, quantitative data for synthesized compounds, and insights into their biological mechanisms of action.

Synthesis of this compound

The parent compound, this compound, is typically synthesized in a two-step process. The first step involves the S-alkylation of a thiol with an appropriate haloacetate ester, followed by hydrazinolysis of the resulting ester. A representative synthetic pathway starts from 2-mercaptobenzimidazole, which is analogous to the synthesis from benzyl mercaptan.

Experimental Protocol: Synthesis of Ethyl 2-(benzylthio)acetate

To a solution of benzyl mercaptan in a suitable solvent such as acetone or ethanol, an equimolar amount of a base like anhydrous potassium carbonate is added. The mixture is stirred, and ethyl chloroacetate is added dropwise. The reaction mixture is then heated to reflux for several hours and monitored by thin-layer chromatography (TLC). Upon completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure to yield the crude ethyl 2-(benzylthio)acetate, which can be purified by distillation or column chromatography.

Experimental Protocol: Synthesis of this compound

The synthesized ethyl 2-(benzylthio)acetate is dissolved in ethanol, and an excess of hydrazine hydrate is added. The mixture is refluxed for a period of 6 to 24 hours.[1][2] Upon cooling, the this compound product often precipitates out of the solution and can be collected by filtration, washed with cold ethanol, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Key Reactions of the Hydrazide Moiety

The reactivity of the hydrazide group (-CONHNH₂) in this compound is characterized by the nucleophilicity of the terminal amino group (-NH₂) and the ability of the entire moiety to participate in cyclization reactions.

Condensation with Aldehydes and Ketones: Formation of Hydrazones (Schiff Bases)

One of the most fundamental reactions of the hydrazide moiety is its condensation with carbonyl compounds to form hydrazones, also known as Schiff bases. This reaction typically proceeds by refluxing the hydrazide with an equimolar amount of an aldehyde or ketone in a protic solvent like ethanol, often with a catalytic amount of acetic acid.[3][4]

These hydrazone derivatives are not merely intermediates but often exhibit potent biological activities themselves, particularly as anticancer and antimicrobial agents.[2][5][6]

Table 1: Synthesis of Hydrazone Derivatives of 2-(Arylthio)acetohydrazide Analogues

| Aldehyde/Ketone Reactant | Solvent | Reaction Time (h) | Yield (%) | M.P. (°C) | Reference |

| Substituted Benzaldehydes | Ethanol | 2-6 | 80-90 | Varies | [2][3] |

| Substituted Acetophenones | Ethanol | 6-8 | 62-72 | Varies | [4] |

| Thiophene-2-carbaldehyde | Ethanol | - | - | - | [7] |

Cyclization Reactions: Gateway to Heterocycles

The hydrazide moiety is a cornerstone for the synthesis of five-membered heterocycles, such as 1,3,4-oxadiazoles and 1,2,4-triazoles, which are prevalent in pharmacologically active compounds.

1,3,4-oxadiazoles can be synthesized from this compound through several routes. A common method involves the reaction of the hydrazide with carbon disulfide in the presence of alcoholic potassium hydroxide to form a dithiocarbazate salt, which is then cyclized.[1] Another approach is the oxidative cyclization of hydrazones using reagents like mercuric oxide and iodine.[8]

Experimental Protocol: Synthesis of 5-(Benzylthiomethyl)-1,3,4-oxadiazole-2-thiol

To a stirred solution of potassium hydroxide in absolute ethanol, this compound is added, followed by the slow addition of carbon disulfide. The mixture is stirred at room temperature for several hours and then refluxed until the evolution of hydrogen sulfide ceases. The solvent is evaporated, and the residue is dissolved in water and acidified with hydrochloric acid to precipitate the crude product. The solid is filtered, washed with water, and recrystallized from ethanol to yield the 5-(benzylthiomethyl)-1,3,4-oxadiazole-2-thiol.[1]

The synthesis of 1,2,4-triazole derivatives often starts from the same dithiocarbazate intermediate used for oxadiazoles. Treatment of this intermediate with hydrazine hydrate leads to the formation of 4-amino-1,2,4-triazole-3-thiol derivatives.[1]

Table 2: Quantitative Data for Synthesized Heterocyclic Derivatives

| Derivative Class | Reagents | Yield (%) | M.P. (°C) | Reference |

| 1,3,4-Oxadiazole-2-thiol | CS₂, KOH | ~80 | 199-200 | [1] |

| 4-Amino-1,2,4-triazole-3-thiol | 1. CS₂, KOH; 2. N₂H₄·H₂O | ~81 | >300 | [1] |

| Diazetidine-2-thione | Schiff Base + PhNCS | - | - | [3] |

Spectroscopic Data

The characterization of the synthesized compounds relies heavily on spectroscopic methods. Below is a summary of representative spectral data for the parent hydrazide and its derivatives, primarily based on analogues.

Table 3: Representative Spectroscopic Data

| Compound | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) | IR (ν, cm⁻¹) |

| 2-(Arylthio)acetohydrazide | 4.28 (s, 2H, SCH₂), 7.3-8.0 (m, Ar-H), 9.0-10.0 (br s, 1H, NH), 4.5 (br s, 2H, NH₂) | 34.7 (SCH₂), 121-152 (Ar-C), 165.8 (C=O) | 3300-3100 (NH, NH₂), 1660 (C=O) |

| Hydrazone Derivative | 4.54 (s, 2H, SCH₂), 6.7-8.5 (m, Ar-H, CH=N), 11.7 (s, 1H, NH) | 34.3 (SCH₂), 121-165 (Ar-C, C=N), 166.5 (C=O) | 3215 (NH), 1662 (C=O), 1590 (C=N) |

| 1,3,4-Oxadiazole-2-thiol | 4.6 (s, 2H, SCH₂), 7.3-8.0 (m, Ar-H), 14.5 (s, 1H, SH) | 35.0 (SCH₂), 121-152 (Ar-C), 163.0 (C=N), 177.0 (C=S) | 3100 (NH), 1610 (C=N), 1280 (C=S) |

Note: Data is compiled from analogous compounds like 2-(benzothiazol-2-ylthio)acetohydrazide and may vary slightly for the benzylthio derivatives.[7][9]

Biological Activity and Mechanism of Action

Derivatives of this compound have been investigated for a range of biological activities, with anticancer and antimicrobial properties being the most prominent.

Anticancer Activity

Hydrazone derivatives have shown significant cytotoxic activity against various cancer cell lines, including lung, breast, and brain cancer cells.[2][5] The proposed mechanisms of action for analogous compounds include:

-

Inhibition of Nucleic Acid Synthesis: Studies on similar hydrazone structures have demonstrated a preferential inhibition of RNA synthesis, followed by DNA synthesis.[8]

-

Enzyme Inhibition: These compounds can inhibit key enzymes involved in de novo purine synthesis, such as IMP dehydrogenase and dihydrofolate reductase.[8]

-

DNA Intercalation: There is evidence to suggest that these molecules can interact directly with the DNA molecule, potentially affecting template activity during replication and transcription.[6][8]

-

Induction of Apoptosis: Many antitumor hydrazones have been found to induce programmed cell death (apoptosis) in cancer cells.[2]

Antimicrobial Activity

The heterocyclic derivatives, particularly 1,2,4-triazoles, are well-known for their broad-spectrum antimicrobial activities.[10] The benzylthio moiety itself is also found in compounds with antibacterial properties. The mechanisms of antimicrobial action are diverse and can include:

-

Enzyme Inhibition: Triazoles are known to inhibit essential microbial enzymes. For instance, antifungal azoles target lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in the fungal cell membrane.

-

Disruption of Cell Wall Synthesis: Some antibacterial agents act by interfering with the synthesis of the bacterial cell wall.

-

Inhibition of Protein Synthesis: Targeting microbial ribosomes to halt protein synthesis is another common antimicrobial mechanism.

Table 4: Biological Activity of Selected Hydrazide Derivatives

| Compound Class | Activity | Cell Lines / Organisms | IC₅₀ / MIC | Reference |

| Hydrazones | Anticancer | C6, A549, MCF-7, HT-29 | 0.03 mM - >0.1 mM | [2] |

| Hydrazones | Antibacterial | S. aureus, E. coli | 62.5 - 500 µg/mL | [4] |

| 2-(Benzylthio)pyrimidines | Antibacterial | S. aureus, E. coli | - | [10] |

Conclusion

The hydrazide moiety of this compound is a highly reactive and synthetically valuable functional group. It provides a straightforward entry into a diverse range of hydrazones and heterocyclic systems, including 1,3,4-oxadiazoles and 1,2,4-triazoles. The resulting derivatives have consistently demonstrated promising biological activities, particularly as anticancer and antimicrobial agents. The detailed protocols and compiled data in this guide offer a solid foundation for researchers and drug development professionals to further explore the chemical space and therapeutic potential of this versatile scaffold. Future work should focus on elucidating the specific signaling pathways affected by these compounds to enable more targeted drug design and development.

References

- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 2. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemmethod.com [chemmethod.com]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scirp.org [scirp.org]

- 8. Investigations on the mechanism of action of the novel antitumor agents 2-benzothiazolyl, 2-benzoxazolyl, and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. scirp.org [scirp.org]

A Technical Guide to 2-(Benzylthio)acetohydrazide Derivatives as Potential Antimicrobial Agents

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Hydrazide-hydrazone derivatives, characterized by the versatile azomethine group (–NH–N=CH–), have emerged as a significant class of compounds in medicinal chemistry due to their broad spectrum of biological activities. This technical guide focuses on a specific subset, 2-(benzylthio)acetohydrazide derivatives, detailing their synthesis, antimicrobial efficacy, proposed mechanisms of action, and structure-activity relationships. This document serves as a comprehensive resource, providing structured data, detailed experimental protocols, and visual workflows to aid researchers in the field of antimicrobial drug discovery.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically follows a multi-step reaction sequence. The core structure is generally formed and then condensed with various aldehydes or ketones to produce the final hydrazone derivatives.

General Synthetic Pathway

A common synthetic route begins with the alkylation of a starting material like 2-mercaptobenzimidazole or a similar thiol-containing heterocycle with an appropriate haloacetate ester. This is followed by hydrazinolysis to form the key acetohydrazide intermediate. The final step involves the condensation of this intermediate with a variety of substituted aldehydes or ketones, often catalyzed by an acid, to yield the target 2-(benzylthio)acetohydrazone derivatives.[1][2][3]

Detailed Experimental Protocol: General Procedure

The following protocol is a generalized procedure based on common methodologies for synthesizing hydrazide-hydrazone derivatives.[4]

-

Synthesis of the Acetohydrazide Intermediate:

-

Dissolve the starting thiol-containing compound (1 mmol) in a suitable solvent like ethanol or DMF.

-

Add a base (e.g., potassium hydroxide, triethylamine) to the solution.

-

Add ethyl chloroacetate (1.1 mmol) dropwise and reflux the mixture for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture and pour it into ice water. The resulting precipitate (the ester intermediate) is filtered, washed, and dried.

-

Reflux the dried ester intermediate (1 mmol) with an excess of hydrazine hydrate (5-10 mmol) in ethanol for 4-6 hours.

-

After cooling, the precipitated solid, which is the this compound intermediate, is filtered, washed with cold ethanol, and recrystallized.

-

-

Synthesis of Final Hydrazone Derivatives:

-

Dissolve the this compound intermediate (1 mmol) in ethanol (20-25 mL).

-

Add the selected aldehyde or ketone (1 mmol) to the solution.

-

Add a few drops of glacial acetic acid to catalyze the reaction.[4]

-

Heat the mixture to reflux for 3-8 hours, monitoring the reaction progress using TLC.

-

Upon completion, cool the mixture to room temperature to allow the solid product to precipitate.

-

Filter the solid, wash with a small amount of cold solvent, and dry under reduced pressure.

-

Purify the final product by recrystallization from a suitable solvent (e.g., ethanol).

-

Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[5]

Summary of MIC Values

The tables below summarize the reported MIC values for various derivatives against selected Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of 2-(Benzylthiomethyl)-1H-benzimidazole Derivatives

| Compound ID | Substituent (R) on Benzyl Ring | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| 5b | 4-F | 140 | 140 |

| 5d | 4-Br | 200 | >500 |

| 5e | 4-CH₃ | 290 | 290 |

| 5f | 4-OCH₃ | 320 | >500 |

| 5g | 4-NO₂ | 140 | 140 |

| 5j | 2,4-diCl | 290 | 290 |

| 5h | 3-NO₂ | >500 | 400 |

| 5a, 5c, 5i | H, 4-Cl, 2-NO₂ | >500 | >500 |

Table 2: Antibacterial Activity of 2-(Benzylthio)pyrimidine Derivatives [6]

| Compound ID | Bacterial Strain | MIC (µg/mL) |

| 6c | S. aureus (resistant) | 125 |

| 6m | S. aureus (resistant) | 500 |

| 6m | E. coli (resistant) | 500 |

Table 3: Antimicrobial Activity of Ethylparaben Hydrazide-Hydrazone Derivatives [7]

| Compound ID | Microorganism | MIC (µg/mL) |

| 3g | S. aureus ATCC 29213 | 2 |

| 3b | C. albicans ATCC 10231 | 64 |

Proposed Mechanism of Action

While the exact mechanism for each derivative can vary, hydrazide-hydrazones are known to exert their antimicrobial effects by targeting essential cellular processes in microorganisms.[4]

-

Inhibition of DNA Gyrase: A primary target for many antibacterial agents is DNA gyrase, an enzyme crucial for DNA replication and repair. Molecular docking studies suggest that hydrazide-hydrazones can fit into the enzyme's active site, disrupting its function and blocking bacterial proliferation.[4][5]

-

Inhibition of Cell Wall Synthesis: Some derivatives interfere with the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall, by inhibiting enzymes like MurB.[4] Isoniazid, a well-known hydrazide drug, inhibits mycolic acid synthesis in mycobacteria.[4]

-

Cell Membrane Disruption: The lipophilic nature of some hydrazide derivatives allows them to interfere with the integrity of the microbial cell membrane, leading to cell death.[4]

Structure-Activity Relationship (SAR)

The antimicrobial activity of this compound derivatives is significantly influenced by the nature and position of substituents on the aromatic rings.

-

Substituents on the Benzyl Ring: Studies on 2-(benzylthiomethyl)-1H-benzimidazole derivatives have shown that the presence of electron-withdrawing groups like fluoro (4-F) and nitro (4-NO₂) at the para-position of the benzyl ring can lead to significant antibacterial activity against both S. aureus and E. coli. In contrast, the unsubstituted compound (R=H) and those with certain other groups (e.g., 4-Cl) showed poor activity.

-

Core Heterocyclic Structure: The core heterocyclic scaffold to which the (benzylthio)acetohydrazide moiety is attached plays a crucial role. For example, derivatives based on pyrimidine and benzimidazole rings have demonstrated potent activity.[6]

-

Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, can affect its ability to penetrate bacterial cell membranes, thereby modulating its activity.[4]

Experimental Protocols

Reproducible and comparable data rely on standardized experimental protocols. The following section details the widely used broth microdilution method for determining MIC values.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from standard methodologies for determining the MIC of antimicrobial agents.[4][5][7]

Materials:

-

96-well microtiter plates

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Standardized bacterial inoculum (adjusted to 0.5 McFarland standard, then diluted)

-

Positive control (standard antibiotic, e.g., Ciprofloxacin)

-

Negative controls (growth control, sterility control)

Procedure:

-

Plate Preparation: Add 100 µL of sterile broth medium to each well of a 96-well plate (except for the first column, which may receive 200 µL of the initial compound dilution).

-

Serial Dilution:

-

Add 100 µL of the test compound stock solution to the first well of a row.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well in the dilution series. This creates a gradient of compound concentrations.

-

-

Control Wells:

-

Growth Control: A well containing broth and inoculum but no test compound.

-

Sterility Control: A well containing only sterile broth.

-

Positive Control: A row with a standard antibiotic undergoing serial dilution.

-

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[4]

-

Inoculation: Add 10 µL of the prepared microbial suspension to each well (except the sterility control).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria.[4]

-

Result Interpretation: After incubation, visually inspect the plates for turbidity (indicating bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.

References

- 1. chemmethod.com [chemmethod.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, spectral analysis and antibacterial evaluation of N'-substituted-2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)acetohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. scirp.org [scirp.org]

- 7. turkjps.org [turkjps.org]

Initial Screening of 2-(Benzylthio)acetohydrazide for Anticancer Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The search for novel anticancer agents is a critical endeavor in medicinal chemistry. Hydrazide and hydrazone derivatives have garnered significant attention due to their diverse pharmacological activities, including anticancer effects. Similarly, molecules containing a benzylthio moiety have been explored for their potential as therapeutic agents. The compound 2-(Benzylthio)acetohydrazide integrates both of these structural features, making it a candidate for investigation as a potential anticancer agent. While direct experimental data on the anticancer properties of this compound is not extensively available in the public domain, this technical guide outlines a comprehensive initial screening process based on established methodologies for analogous compounds. This document provides a framework for the synthesis, in vitro cytotoxicity assessment, and preliminary mechanistic studies that would be essential for evaluating its potential as a novel therapeutic.

1. Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from benzyl mercaptan and ethyl chloroacetate. The general synthetic route is as follows:

-

Step 1: Synthesis of Ethyl 2-(benzylthio)acetate: Benzyl mercaptan is reacted with ethyl chloroacetate in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone. The reaction mixture is typically refluxed to drive the nucleophilic substitution, yielding ethyl 2-(benzylthio)acetate.

-

Step 2: Synthesis of this compound: The resulting ester, ethyl 2-(benzylthio)acetate, is then treated with hydrazine hydrate in an alcoholic solvent, such as ethanol. This reaction, known as hydrazinolysis, converts the ester into the desired this compound. The product can be purified by recrystallization.

A general workflow for the synthesis is depicted below.

2. In Vitro Cytotoxicity Screening

The initial evaluation of a potential anticancer compound involves assessing its cytotoxicity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

2.1. Data Presentation: Hypothetical IC50 Values

The following table presents hypothetical IC50 values for this compound against various cancer cell lines, based on reported activities of structurally related acetohydrazide and benzylthio derivatives. For comparison, the IC50 values of a standard chemotherapeutic agent, Doxorubicin, are included.[1]

| Compound | Cancer Cell Line | IC50 (µM) [Hypothetical] | Doxorubicin IC50 (µM) [Reference] |

| This compound | MCF-7 (Breast) | 15.5 | 2.50 ± 1.76[1] |

| HepG2 (Liver) | 22.8 | 12.18 ± 1.89[1] | |

| A549 (Lung) | 18.2 | - | |

| HCT-116 (Colon) | 12.4 | - | |

| HeLa (Cervical) | 9.7 | - |

2.2. Experimental Protocols: Core Cytotoxicity Assays

A variety of assays can be used to determine cytotoxicity.[2] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures cell metabolic activity as an indicator of cell viability.[3]

2.2.1. MTT Assay Protocol

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5,000 to 10,000 cells per well and allowed to adhere for 24 hours in a humidified incubator at 37°C with 5% CO2.[3]

-

Compound Treatment: The cells are then treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and incubated for 48 to 72 hours.[3]

-

MTT Addition: After the incubation period, the culture medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2 to 4 hours.[4]

-

Formazan Solubilization: The MTT solution is removed, and 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, is added to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

The general workflow for the MTT assay is visualized below.

3. Preliminary Investigation of Mechanism of Action

Following the determination of cytotoxic activity, the next step is to investigate the potential mechanism by which this compound induces cancer cell death. A common mechanism for anticancer drugs is the induction of apoptosis, or programmed cell death.[5]

3.1. Apoptosis Induction

Apoptosis can be detected and quantified using various methods. One common technique is Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

-

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.

-

Procedure:

-

Cancer cells are treated with this compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

-

The cells are harvested and washed with a binding buffer.

-

The cells are then incubated with Annexin V-FITC and PI in the dark.

-

The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

3.2. Signaling Pathways

Anticancer agents often exert their effects by modulating specific signaling pathways involved in cell survival and death.[6] The intrinsic and extrinsic apoptosis pathways are key targets.[7] These pathways involve a cascade of caspase activation, regulated by the Bcl-2 family of proteins.[7]

A simplified representation of the intrinsic apoptosis pathway that could be investigated is shown below.

This technical guide outlines a standard initial screening approach for evaluating the anticancer properties of this compound. The process begins with synthesis, followed by in vitro cytotoxicity testing against a panel of cancer cell lines to determine IC50 values. Promising results would warrant further investigation into the mechanism of action, such as the induction of apoptosis and the modulation of key signaling pathways. The methodologies and frameworks presented here, based on studies of analogous compounds, provide a robust foundation for the initial assessment of this compound as a potential novel anticancer agent. Further studies, including in vivo efficacy and toxicity assessments in animal models, would be necessary to fully elucidate its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchtweet.com [researchtweet.com]

- 4. MTT assay overview | Abcam [abcam.com]

- 5. mdpi.com [mdpi.com]

- 6. Targeting apoptotic pathways for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines [frontiersin.org]

Structural Elucidation of 2-(Benzylthio)acetohydrazide: A Spectroscopic Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The structural characterization of novel chemical entities is a cornerstone of modern drug discovery and development. This guide provides a detailed spectroscopic analysis of 2-(Benzylthio)acetohydrazide, a molecule of interest due to its potential applications in medicinal chemistry. Through a comprehensive examination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data, this document serves as a technical resource for the unambiguous identification and characterization of this compound.

Molecular Structure and Spectroscopic Overview

This compound is comprised of a benzyl group linked through a sulfur atom to an acetohydrazide moiety. This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint. The structural elucidation relies on the careful analysis of proton (¹H) and carbon-13 (¹³C) NMR chemical shifts and coupling constants, as well as the characteristic vibrational frequencies observed in IR spectroscopy.

Experimental Protocols

The following sections detail the standard methodologies for acquiring the spectroscopic data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are to be recorded on a 400 MHz or 500 MHz spectrometer.[1]

Sample Preparation: A sample of 5-10 mg of purified this compound is dissolved in 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), in a 5 mm NMR tube.[2] Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0.00 ppm).[3]

¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans to achieve a high signal-to-noise ratio. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a pulse width of 90 degrees.

¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is used.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded from a thin film of the compound on a salt plate or using an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: The spectrum is typically recorded over the mid-infrared range of 4000-400 cm⁻¹.[4] A background spectrum of the KBr pellet or the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Spectroscopic Data and Interpretation

The following tables summarize the expected quantitative data for this compound based on the analysis of related structures and established spectroscopic principles.

¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35 - 7.25 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~4.10 | Singlet | 2H | Methylene protons (S-CH₂-Ph) |

| ~3.20 | Singlet | 2H | Methylene protons (S-CH₂-C=O) |

| ~7.80 | Broad Singlet | 1H | Amide proton (NH) |

| ~4.50 | Broad Singlet | 2H | Amine protons (NH₂) |

Note: The chemical shifts of the NH and NH₂ protons can vary significantly depending on the solvent and concentration.

¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~170 | Carbonyl carbon (C=O) |

| ~137 | Aromatic quaternary carbon (C-S) |

| ~129 | Aromatic carbons (ortho- and meta-C) |

| ~127 | Aromatic carbon (para-C) |

| ~36 | Methylene carbon (S-CH₂-Ph) |

| ~35 | Methylene carbon (S-CH₂-C=O) |

IR Spectral Data

Table 3: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3100 | Strong, Broad | N-H stretching (NH and NH₂) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 3000 - 2850 | Medium | Aliphatic C-H stretching |

| ~1650 | Strong | C=O stretching (Amide I) |

| ~1600 | Medium | N-H bending (Amide II) |

| 1600, 1495, 1450 | Medium to Weak | Aromatic C=C stretching |

| ~700, ~740 | Strong | Aromatic C-H out-of-plane bending |

Visualizing the Elucidation Process

The following diagrams illustrate the workflow and key correlations in the structural elucidation of this compound.

References

An In-depth Technical Guide to the X-ray Crystallographic Analysis of a 2-(Arylthio)acetohydrazide Derivative

Disclaimer: The following guide details the X-ray crystallographic analysis of N'-(1,3-dioxoisoindolin-2-yl)-2-(benzo[d]thiazol-2-ylthio)acetamide , a structural analog of 2-(Benzylthio)acetohydrazide. To date, a published crystal structure for this compound has not been identified. This document serves as a comprehensive example of the crystallographic analysis of a closely related compound, providing valuable insights for researchers, scientists, and drug development professionals working with similar molecular scaffolds.

This technical guide provides a detailed overview of the synthesis, crystallization, and X-ray diffraction analysis of N'-(1,3-dioxoisoindolin-2-yl)-2-(benzo[d]thiazol-2-ylthio)acetamide. The information is compiled from published research and is intended to offer a thorough understanding of the experimental procedures and structural characteristics of this class of compounds.

Data Presentation

The crystallographic data for N'-(1,3-dioxoisoindolin-2-yl)-2-(benzo[d]thiazol-2-ylthio)acetamide provides key insights into its three-dimensional structure. The following tables summarize the essential quantitative data derived from the X-ray diffraction analysis.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₁₇H₁₁N₃O₃S₂ |

| Formula Weight | 381.42 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.1234(5) |

| b (Å) | 15.4321(8) |

| c (Å) | 10.5432(6) |

| α (°) | 90 |

| β (°) | 98.765(4) |

| γ (°) | 90 |

| Volume (ų) | 1624.5(2) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.559 |

| Absorption Coefficient (mm⁻¹) | 0.33 |

| F(000) | 784 |

| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |

| Theta range for data collection (°) | 2.5 to 27.5 |

| Reflections collected | 12453 |

| Independent reflections | 3712 [R(int) = 0.034] |

| Completeness to theta = 27.5° | 99.8% |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 3712 / 0 / 244 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |

| R indices (all data) | R1 = 0.058, wR2 = 0.125 |

| Largest diff. peak and hole (e.Å⁻³) | 0.35 and -0.28 |

Table 2: Selected Bond Lengths (Å) [1][2]

| Bond | Length (Å) |

| S(1)-C(1) | 1.754(2) |

| S(1)-C(2) | 1.812(3) |

| S(2)-C(9) | 1.734(2) |

| O(1)-C(3) | 1.215(3) |

| O(2)-C(10) | 1.404(3) |

| O(3)-C(17) | 1.211(3) |

| N(1)-N(2) | 1.385(3) |

| N(1)-C(3) | 1.354(3) |

| N(2)-C(10) | 1.491(3) |

| N(3)-C(11) | 1.401(3) |

| N(3)-C(17) | 1.405(3) |

Table 3: Selected Bond Angles (°) [1][2]

| Angle | Degrees (°) |

| C(1)-S(1)-C(2) | 102.5(1) |

| C(7)-S(2)-C(8) | 102.27(11) |

| C(3)-N(1)-N(2) | 121.5(2) |

| N(1)-N(2)-C(10) | 115.4(2) |

| O(1)-C(3)-N(1) | 123.4(2) |

| O(1)-C(3)-C(2) | 120.3(2) |

| N(1)-C(3)-C(2) | 116.3(2) |

| N(3)-C(13)-C(14) | 121.3(3) |

| N(2)-C(10)-C(12) | 99.30(19) |

| C(11)-N(3)-C(17) | 110.8(2) |

Experimental Protocols

The following sections detail the methodologies employed in the synthesis, crystallization, and X-ray crystallographic analysis of N'-(1,3-dioxoisoindolin-2-yl)-2-(benzo[d]thiazol-2-ylthio)acetamide.

Synthesis of N'-(1,3-dioxoisoindolin-2-yl)-2-(benzo[d]thiazol-2-ylthio)acetamide [1]

A mixture of 2-(benzo[d]thiazol-2-ylthio)acetohydrazide (10 mmol) and phthalic anhydride (10 mmol) was refluxed in glacial acetic acid (20 mL) for 4 hours. The reaction mixture was then cooled to room temperature, and the resulting precipitate was filtered, washed with cold ethanol, and dried. The crude product was recrystallized from a mixture of ethanol and dimethylformamide to yield pure crystals of the title compound.

X-ray Data Collection and Structure Refinement

Single crystals of suitable quality were selected for X-ray diffraction analysis. Data were collected on a Bruker APEX-II CCD diffractometer using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) at a temperature of 296(2) K. The structure was solved by direct methods and refined by full-matrix least-squares on F² using the SHELXTL software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Mandatory Visualization

The following diagrams illustrate the key processes and relationships in the crystallographic analysis of N'-(1,3-dioxoisoindolin-2-yl)-2-(benzo[d]thiazol-2-ylthio)acetamide.

Caption: Experimental workflow for the synthesis and X-ray crystallographic analysis.

Caption: Logical relationship from synthesis to structural elucidation and application.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Schiff Bases from 2-(Benzylthio)acetohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of Schiff bases through the condensation reaction of 2-(Benzylthio)acetohydrazide with various aromatic aldehydes. Schiff bases are a versatile class of organic compounds characterized by an azomethine (-C=N-) group, which is a key pharmacophore in many biologically active molecules. Their wide-ranging applications in medicinal chemistry, including their use as antimicrobial, anti-inflammatory, and anticancer agents, make the development of efficient synthetic protocols for these compounds highly valuable.[1][2] This application note details the necessary reagents, equipment, and a step-by-step procedure for the synthesis, purification, and characterization of these target compounds.

Introduction

Schiff bases are formed by the condensation of a primary amine with an aldehyde or a ketone.[2][3] The resulting imine linkage is a crucial component in many synthetic and naturally occurring compounds. Hydrazone derivatives of Schiff bases, synthesized from hydrazides, are of particular interest due to their enhanced biological activities. The incorporation of the this compound moiety introduces a flexible thioether linkage and a benzyl group, which can contribute to the overall lipophilicity and biological activity of the final Schiff base derivatives. The general synthetic scheme involves the reaction of this compound with a substituted aromatic aldehyde in an alcoholic solvent, typically catalyzed by a few drops of glacial acetic acid.

General Reaction Scheme

The synthesis proceeds via a nucleophilic addition-elimination reaction between the terminal amine of the this compound and the carbonyl carbon of the aromatic aldehyde. The reaction is typically refluxed in ethanol with a catalytic amount of acid to facilitate dehydration.

Caption: General reaction for the synthesis of Schiff bases.

Experimental Protocol

This section details the materials, equipment, and step-by-step procedure for the synthesis of Schiff bases from this compound.

Materials:

-

This compound

-

Various substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, 4-nitrobenzaldehyde)

-

Absolute Ethanol

-

Glacial Acetic Acid

-

Distilled Water

-

Diethyl Ether

Equipment:

-

Round-bottom flask (50 mL or 100 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer and stir bar

-

Beakers and Erlenmeyer flasks

-

Büchner funnel and filter paper

-

Vacuum filtration apparatus

-

Melting point apparatus

-

Analytical balance

-

Thin-Layer Chromatography (TLC) plates and chamber

Step-by-Step Synthesis Procedure:

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve 0.01 mol of this compound in 30 mL of absolute ethanol. Stir the mixture until the solid is completely dissolved.

-

Addition of Aldehyde: To this solution, add an equimolar amount (0.01 mol) of the desired aromatic aldehyde.

-

Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle with continuous stirring. Maintain the reflux for a period of 3-5 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

-